3-Methyl-piperidine-1-carboxamidine hydrochloride
Overview
Description
3-Methyl-piperidine-1-carboxamidine hydrochloride: is a chemical compound with the molecular formula C7H15N3•HCl and a molecular weight of 177.68 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-piperidine-1-carboxamidine hydrochloride typically involves the reaction of 3-methylpiperidine with cyanamide under acidic conditions to form the carboxamidine group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-piperidine-1-carboxamidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carboxamidine group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-piperidine-1-carboxamidine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It serves as a biochemical tool for probing the structure and function of proteins .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 3-Methyl-piperidine-1-carboxamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
N-Methyl-3-piperidinecarboxamide hydrochloride: A related compound with a similar structure but different functional groups.
Uniqueness: 3-Methyl-piperidine-1-carboxamidine hydrochloride is unique due to its specific carboxamidine functional group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
3-methylpiperidine-1-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.ClH/c1-6-3-2-4-10(5-6)7(8)9;/h6H,2-5H2,1H3,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBCJLHPCGMXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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